2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O/c1-10-5-2-8(9,3-6-10)4-7-11/h11H,2-7,9H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
The compound “2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one” has a molecular weight of 240.35 g/mol. It is available in stock for research use.Scientific Research Applications
Enantioselective Synthesis
- CGRP Receptor Inhibition : A study describes the synthesis of a CGRP receptor antagonist involving 2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one. This synthesis was notable for its convergent, stereoselective approach and scalability to multikilogram levels (Cann et al., 2012).
Synthesis for Antiviral Activity
- Anti-HIV Properties : Another research developed new piperazinyl-4-nitroimidazole derivatives from 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, aiming to create non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).
Antitumor Activity
- Tumor DNA Methylation Influence : A study synthesized tertiary amino alcohols and their dihydrochlorides based on piperazine, evaluating their impact on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Synthesis of Amino Alcohols
- Amino Alcohol Synthesis for Antibiotic and Antifungal Leads : Research focused on synthesizing a range of amino alcohols, including those with piperazine as a component, for potential antibiotic and antifungal applications (Baker et al., 2022).
Novel Compound Synthesis
- Ligand Synthesis for Antibacterial Study : Novel nalidixic acid derivatives were synthesized using this compound, showing promising antibacterial activities (AL-Duhaidahawi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O/c1-14-4-2-11(3-5-14)15-6-8-16(9-7-15)12(17)10-13/h11H,2-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYPFHUSRXXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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